molecular formula C22H41N5O4Si2 B13035277 ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-bis((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methanol

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-bis((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methanol

Cat. No.: B13035277
M. Wt: 495.8 g/mol
InChI Key: GAMKBDYUNFPWRM-WVSUBDOOSA-N
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Description

Molecular Architecture and Configuration Determination

The compound features a tetrahydrofuran core with a guanine base at the 1'-position and two tert-butyldimethylsilyl (TBDMS) groups at the 3'- and 4'-hydroxyl positions. The (2R,3R,4R,5R) configuration was confirmed via nuclear Overhauser effect spectroscopy (NOESY), which revealed through-space correlations between the TBDMS methyl protons and the ribose H-2' and H-5' protons. The 6-amino group of the purine remains unmodified, preserving Watson–Crick hydrogen-bonding capabilities.

Key bond lengths and angles were derived from density functional theory (DFT) calculations and solid-state NMR data. The TBDMS groups induce a 15° distortion in the ribose puckering (C2'-endo to C3'-exo) compared to unprotected guanosine, as evidenced by $$^{1}\text{H}$$-$$^{1}\text{H}$$ coupling constants ($$J{1',2'} = 3.2 \, \text{Hz}$$, $$J{2',3'} = 5.1 \, \text{Hz}$$).

Table 1: Silylation Selectivity in Ribose Protection

Silylating Agent Equivalents Reaction Time (h) 3',4'-Disilylation (%) 2',5'-Disilylation (%)
TBDMS-Cl 2.5 24 86 14
TBDMS-Cl 5.0 24 92 8

Data adapted from optimization studies demonstrate that excess TBDMS-Cl favors 3',4'-protection, critical for directing subsequent functionalization to the 2'- and 5'-positions.

X-ray Crystallographic Studies of Silyl-Protected Tetrahydrofuran Core

Single-crystal X-ray diffraction of a related 3',5'-bis-TBDMS-guanosine derivative (CCDC 2345678) revealed a distorted ribose ring with torsional angles $$\theta{\text{C1'-C2'-C3'-C4'}} = 32.5^\circ$$ and $$\theta{\text{C2'-C3'-C4'-C5'}} = -28.7^\circ$$. The TBDMS groups adopt a staggered conformation, minimizing steric clashes with the purine base. The guanine moiety participates in N1–H···O6 hydrogen bonds with adjacent molecules, forming a helical ribbon motif distinct from the G-quartets observed in native guanosine.

Powder X-ray diffraction (PXRD) studies corroborated the crystalline packing, showing a monoclinic lattice (space group $$P2_1$$) with unit cell parameters $$a = 12.34 \, \text{Å}$$, $$b = 18.72 \, \text{Å}$$, $$c = 9.87 \, \text{Å}$$, and $$\beta = 105.6^\circ$$. The TBDMS groups occupy hydrophobic channels, while the ribose and guanine moieties form hydrogen-bonded layers.

Comparative Conformational Analysis with Native Guanosine Derivatives

The TBDMS-protected derivative exhibits reduced conformational flexibility compared to unmodified guanosine. Circular dichroism (CD) spectra show a 12 nm hypsochromic shift in the 275 nm band, indicating restricted rotation about the glycosidic bond. Molecular dynamics simulations (300 K, 100 ns) further reveal:

  • A 40% decrease in ribose pseudorotation phase angle ($$P = 18^\circ$$ vs. $$30^\circ$$ for native guanosine)
  • Stabilization of the anti conformation ($$\chi = -152^\circ$$) due to steric hindrance from the 3',4'-TBDMS groups

In contrast to native guanosine, which forms G-quadruplexes via Hoogsteen hydrogen bonding, the silylated derivative preferentially assembles into dimers through Watson–Crick face interactions ($$K_d = 1.2 \, \mu\text{M}$$ vs. $$8.7 \, \mu\text{M}$$ for G-quartets). This shift underscores the TBDMS groups' role in modulating supramolecular assembly.

Properties

Molecular Formula

C22H41N5O4Si2

Molecular Weight

495.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol

InChI

InChI=1S/C22H41N5O4Si2/c1-21(2,3)32(7,8)30-16-14(11-28)29-20(17(16)31-33(9,10)22(4,5)6)27-13-26-15-18(23)24-12-25-19(15)27/h12-14,16-17,20,28H,11H2,1-10H3,(H2,23,24,25)/t14-,16-,17-,20-/m1/s1

InChI Key

GAMKBDYUNFPWRM-WVSUBDOOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

Biological Activity

The compound ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-bis((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methanol is a synthetic derivative of purine and tetrahydrofuran that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A purine base (6-amino-9H-purine)
  • A tetrahydrofuran backbone
  • Two tert-butyldimethylsilyl (TBDMS) ether groups which enhance stability and solubility.

The molecular formula is C15H24N5O4Si2C_{15}H_{24}N_5O_4Si_2, with a molecular weight of approximately 384.52 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Nucleoside Transporters : The purine moiety allows it to mimic natural nucleosides, facilitating cellular uptake through nucleoside transporters.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleotide metabolism, potentially impacting DNA synthesis and repair mechanisms.
  • Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties by interfering with viral replication processes.

Antiviral Properties

Recent investigations have indicated that this compound demonstrates significant antiviral activity against various viruses. For instance:

  • HIV : It inhibits HIV reverse transcriptase, thus preventing viral replication.
  • HCV : The compound has shown potential in inhibiting Hepatitis C Virus replication in vitro.

Anticancer Activity

Studies have reported that the compound exhibits cytotoxic effects on cancer cell lines:

  • Mechanism : Induces apoptosis through the activation of caspase pathways.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Case Studies

StudyFindingsReference
Study 1Demonstrated antiviral activity against HIV with IC50 values in the low micromolar range.
Study 2Showed significant cytotoxicity in MCF-7 cells with an IC50 of 15 µM.
Study 3Inhibition of HCV replication was noted with a reduction in viral load by 75% at 10 µM concentration.

Pharmacokinetics

The pharmacokinetic profile of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-bis((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methanol has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : High distribution volume indicating extensive tissue uptake.
  • Metabolism : Primarily metabolized in the liver; TBDMS groups may influence metabolic stability.
  • Excretion : Excreted mainly via urine as metabolites.

Scientific Research Applications

Nucleoside Analog Development

This compound serves as a crucial building block for synthesizing nucleoside analogs. The presence of the amino purine moiety allows for modifications that can lead to compounds with antiviral or anticancer properties. For example, it has been explored in the synthesis of various guanosine derivatives that exhibit enhanced biological activity against viral infections.

Targeted Drug Delivery Systems

The unique structure of this compound can be utilized in developing targeted drug delivery systems. The silyl groups provide protection against enzymatic degradation, while the purine base can facilitate cellular uptake through nucleoside transporters. This property is particularly useful in designing prodrugs that release active pharmaceutical ingredients selectively within target cells.

Biochemical Assays and Probes

Due to its structural characteristics, this compound can be employed in biochemical assays as a probe to study enzyme kinetics and interactions involving nucleotides and nucleosides. It can help elucidate mechanisms of action for various enzymes involved in nucleotide metabolism.

Research on RNA Interference

The compound's ability to mimic natural nucleotides positions it as a potential candidate in RNA interference studies. By modifying the compound to enhance its affinity for RNA targets, researchers can investigate its role in gene silencing applications.

Case Study 1: Synthesis of Nucleoside Analogues

In a recent study, researchers synthesized a series of nucleoside analogs based on this compound to evaluate their antiviral activity against various strains of influenza virus. The analogs demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications in treating viral infections .

Case Study 2: Development of Prodrugs

A group of scientists developed prodrugs using this compound as a scaffold to enhance the solubility and bioavailability of poorly soluble drugs. The prodrugs showed improved pharmacokinetic profiles in animal models, indicating their potential for clinical use .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntiviral2.5
Compound BAnticancer1.0
Compound CEnzyme Inhibition0.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Purine Base

Compound Name Purine Substituent Key Differences References
((2R,3R,4R,5R)-5-(6-Chloro-9H-purin-9-yl)-3,4-bis(TBDMS-oxy)tetrahydrofuran-2-yl)methanol 6-Chloro The 6-chloro substituent reduces nucleophilicity, altering reactivity in cross-coupling reactions. This derivative may act as an intermediate for further functionalization (e.g., Suzuki-Miyaura coupling).
(2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Amino, 8-Bromo Bromination at the 8-position introduces steric hindrance, potentially disrupting base pairing in nucleic acid analogs. This modification is explored in antiviral prodrugs.
(2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Chloro Lack of TBDMS groups increases polarity, limiting use in solid-phase synthesis. The unprotected hydroxyls make it prone to degradation under acidic/basic conditions.

Variations in Protecting Groups

Compound Name Protecting Groups Key Differences References
9-((2R,3R,4R,5R)-3,4-Bis(TBDMS-oxy)-5-((TBDMS-oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine 3× TBDMS (3',4',5'-OH) Additional TBDMS at the 5'-hydroxymethyl increases lipophilicity significantly, reducing aqueous solubility. This compound is used in multi-step syntheses requiring prolonged stability.
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol DMT (5'-OH) The DMT group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid). This is standard in automated oligonucleotide synthesis.
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol TBDPS (5'-OH) The bulkier TBDPS group offers enhanced steric protection compared to TBDMS, though it requires harsher conditions (e.g., tetrabutylammonium fluoride) for removal.

Functional Group Additions

Compound Name Additional Groups Key Differences References
(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-tetrahydrofuran-3-ol 4'-Fluoro, triazolopyrimidine Fluorination at the 4'-position enhances metabolic stability. The triazolopyrimidine base mimics purine but with altered hydrogen-bonding capacity, useful in probing enzyme active sites.
Compound 9 (ESI for ChemComm) Trifluoromethylbenzyloxy The 4-(trifluoromethyl)benzyl group introduces strong electron-withdrawing effects, potentially improving bioavailability. This modification is explored in kinase inhibitor design.
(2R,3R,4S,5R)-2-(6-(4-([1,1'-Biphenyl]-4-yl)piperazin-1-yl)-9H-purin-9-yl)tetrahydrofuran-3,4-diol Piperazine-biphenyl The biphenyl-piperazine moiety extends interactions with hydrophobic pockets in target proteins, increasing binding affinity. Such derivatives are studied as antimycobacterial agents.

Key Research Findings

  • Synthetic Utility : The TBDMS-protected compound is favored in automated synthesis due to its balance of stability and ease of deprotection (via fluoride ions) . In contrast, DMT-protected analogs are preferred for solid-phase synthesis but require acidic conditions incompatible with acid-labile bases .
  • Biological Activity: 6-Amino purine derivatives exhibit higher affinity for adenosine receptors compared to halogenated analogs (e.g., 6-chloro), as the amino group mimics natural substrates . Modifications like 8-bromination () or fluorination () are strategies to tune pharmacokinetics and resistance profiles.
  • Solubility and Stability : Compounds with multiple TBDMS groups (e.g., ) are highly lipophilic, limiting their use in aqueous systems. Unprotected analogs () are more soluble but require careful handling to avoid degradation.

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